
Ethyl 6-chloropurine-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-9H-purine-9-carboxylate is a heterocyclic compound with the molecular formula C₈H₇ClN₄O₂ It is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-9H-purine-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-chloro-9H-purine-9-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted purine derivatives.
Oxidation and Reduction: Various oxidized or reduced purine derivatives.
Hydrolysis: Formation of 6-chloro-9H-purine-9-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 6-chloro-9H-purine-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A precursor and intermediate in the synthesis of various purine derivatives.
9-Alkyl-9H-purines: Compounds with alkyl groups at the 9-position, exhibiting different biological activities.
9-Sulfonyl-9H-purines: Known for their antiviral properties, particularly against hepatitis C virus.
Uniqueness
Ethyl 6-chloro-9H-purine-9-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and development.
Propriétés
Numéro CAS |
18753-73-6 |
|---|---|
Formule moléculaire |
C8H7ClN4O2 |
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
ethyl 6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3 |
Clé InChI |
NOUZMDYEPFUKKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=NC2=C1N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


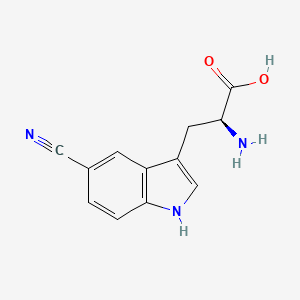
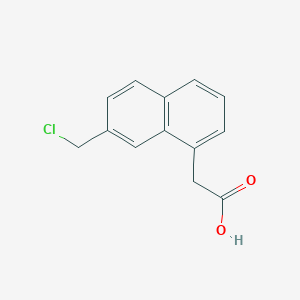
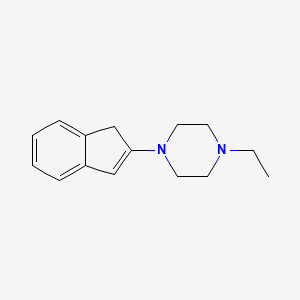





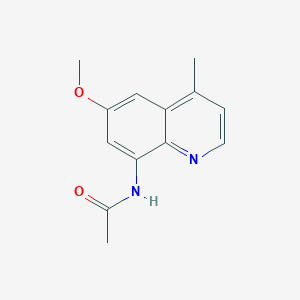
![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)
![3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one](/img/structure/B11879265.png)
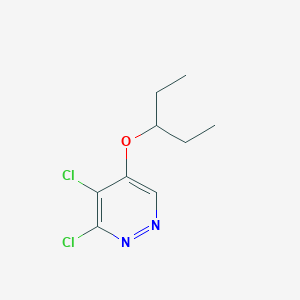

![5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11879274.png)
